1-Phenoxy-4-(trifluoromethoxy)benzene

Catalog No.
S6604072
CAS No.
873203-32-8
M.F
C13H9F3O2
M. Wt
254.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenoxy-4-(trifluoromethoxy)benzene

CAS Number

873203-32-8

Product Name

1-Phenoxy-4-(trifluoromethoxy)benzene

IUPAC Name

1-phenoxy-4-(trifluoromethoxy)benzene

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9H

InChI Key

JNUCJICOSRJTLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F

The exact mass of the compound 1-Phenoxy-4-(trifluoromethoxy)benzene, 94% is 254.05546401 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Phenoxy-4-(trifluoromethoxy)benzene (CAS: 873203-32-8) is a highly specialized, electron-deficient diphenyl ether building block defined by its para-substituted trifluoromethoxy (-OCF3) group. In advanced chemical procurement, this compound is prioritized over standard diphenyl ethers for its unique combination of extreme lipophilicity, high electronegativity, and exceptional metabolic stability [1]. Serving as a critical precursor in the synthesis of next-generation agrochemicals (such as protoporphyrinogen oxidase inhibitors) and long-half-life pharmaceutical active ingredients (APIs), the -OCF3 moiety acts as a 'super-halogen' [2]. It provides the steric profile of a methoxy group while fundamentally altering the electronic and pharmacokinetic landscape of the resulting molecule, making it an indispensable scaffold for applications requiring robust resistance to oxidative degradation and enhanced membrane permeability.

Procuring 1-phenoxy-4-methoxybenzene or 1-phenoxy-4-(trifluoromethyl)benzene as cost-saving substitutes fundamentally compromises downstream product performance. Methoxy (-OCH3) analogs are highly susceptible to rapid cytochrome P450-mediated oxidative O-demethylation, which drastically reduces the half-life and efficacy of the final API or agrochemical [1]. Conversely, while a direct trifluoromethyl (-CF3) analog offers metabolic stability, it lacks the flexible oxygen hinge of the -OCF3 group. This missing oxygen linkage forces a rigid molecular conformation and reduces overall lipophilicity, which can disrupt target protein binding affinities and decrease solubility in lipophilic formulations [2]. For workflows requiring both conformational adaptability and absolute resistance to enzymatic cleavage, 1-Phenoxy-4-(trifluoromethoxy)benzene is strictly non-interchangeable.

Superior Lipophilicity for Membrane Permeability

The incorporation of the -OCF3 group on the diphenyl ether core maximizes lipid solubility. Quantitative chemoinformatic profiling establishes the Hansch lipophilicity parameter (π) of the -OCF3 substituent at +1.04, significantly outperforming both the -CF3 group (+0.88) and the -OCH3 group (-0.02) [1]. This extreme lipophilicity directly translates to enhanced cuticular penetration in agrochemicals and superior blood-brain barrier crossing in pharmaceuticals.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Data+1.04 (-OCF3 contribution)
Comparator Or Baseline-CF3 (+0.88) and -OCH3 (-0.02) analogs
Quantified Difference18% higher lipophilicity than -CF3; massive shift from hydrophilic -OCH3
ConditionsStandard 1-octanol/water partition coefficient modeling

Buyers synthesizing membrane-permeable APIs or foliar-applied agrochemicals must select this compound to maximize target tissue absorption.

Absolute Resistance to Oxidative O-Demethylation

Unlike methoxy-substituted diphenyl ethers, which undergo rapid enzymatic degradation, the -OCF3 group provides near-absolute metabolic stability. The O-C bond in aryl trifluoromethoxy systems possesses a massive bond dissociation energy of approximately 458 kJ/mol, effectively blocking cytochrome P450 access and preventing oxidative cleavage [1]. This structural fortification prevents the release of reactive phenol metabolites.

Evidence DimensionMetabolic O-dealkylation vulnerability
Target Compound DataBlocked (O-C BDE ~458 kJ/mol)
Comparator Or Baseline4-Methoxydiphenyl ether (Highly susceptible to CYP450 cleavage)
Quantified DifferencePrevention of primary phase I metabolic degradation pathway
ConditionsIn vitro liver microsome stability modeling

Procuring the -OCF3 scaffold is essential for extending the in vivo half-life of drug candidates and preventing premature degradation of field-applied pesticides.

Tuned Electronic Deactivation via Hammett Parameters

The -OCF3 group exerts a moderately strong electron-withdrawing effect on the diphenyl ether system, characterized by a Hammett constant (σp) of 0.35. This contrasts sharply with the strongly electron-donating methoxy group (σp = -0.27) and the overly deactivating trifluoromethyl group (σp = 0.53) [1]. This specific electronic tuning protects the aromatic ring from unwanted electrophilic attack during complex multi-step synthesis while remaining reactive enough for targeted functionalization.

Evidence DimensionHammett constant (σp)
Target Compound Data0.35 (Moderately deactivating)
Comparator Or Baseline-OCH3 (-0.27, activating) and -CF3 (0.53, strongly deactivating)
Quantified DifferenceOptimized intermediate electron withdrawal
ConditionsLinear free-energy relationship calculations

Provides chemists with a predictable, stable intermediate that survives harsh downstream synthetic conditions without completely shutting down reactivity.

Conformational Flexibility via Oxygen Hinge

Unlike the rigid -CF3 group, the -OCF3 moiety in 1-Phenoxy-4-(trifluoromethoxy)benzene maintains conformational flexibility. Structural analyses indicate that the -OCF3 group frequently adopts an orthogonal conformation relative to the phenyl ring, with a dihedral angle of approximately 82-90 degrees, allowing it to dynamically adjust to steric pressures [1]. This flexibility enables the molecule to fit into complex receptor pockets that would sterically reject a rigid, coplanar -CF3 analog.

Evidence DimensionTorsional barrier and dihedral angle
Target Compound DataFlexible orthogonal conformation (~82-90° dihedral)
Comparator Or Baseline1-Phenoxy-4-(trifluoromethyl)benzene (Rigid, coplanar tendency)
Quantified DifferenceEnhanced 3D spatial adaptability
ConditionsAb initio and density functional structural optimization

Crucial for structure-based drug design where ligand flexibility dictates the strength of binding within tight enzymatic active sites.

Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Directly leveraging its +1.04 Hansch lipophilicity parameter and metabolic stability, this compound is the ideal precursor for synthesizing advanced diphenyl ether herbicides. The -OCF3 group ensures prolonged environmental persistence and superior weed cuticle penetration compared to methoxy-based analogs [1].

Development of Long-Half-Life Pharmaceutical APIs

In medicinal chemistry workflows targeting CNS or systemic receptors, this scaffold is procured to replace metabolically labile methoxy-diphenyl ethers. The massive 458 kJ/mol bond dissociation energy of the O-C bond prevents CYP450-mediated O-demethylation, drastically extending the drug candidate's pharmacokinetic half-life [2].

Advanced Fluorinated Liquid Crystals and Materials

The unique orthogonal conformation and high electronegativity of the -OCF3 group make this compound a valuable building block in materials science. It provides high dielectric anisotropy without the rigid steric penalty of a -CF3 group, optimizing the viscosity and thermal properties of liquid crystal formulations [3].

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

254.05546401 g/mol

Monoisotopic Mass

254.05546401 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types